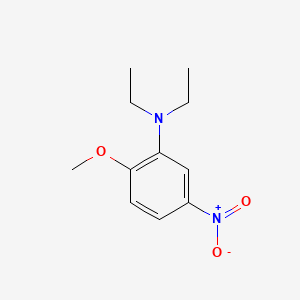
Benzenamine, N,N-diethyl-2-methoxy-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-diethyl-2-methoxy-5-nitro- is an organic compound with the molecular formula C11H16N2O3. It is a derivative of benzenamine (aniline) where the amino group is substituted with two ethyl groups, and the benzene ring is substituted with a methoxy group at the 2-position and a nitro group at the 5-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-diethyl-2-methoxy-5-nitro- typically involves the nitration of N,N-diethyl-2-methoxyaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N,N-diethyl-2-methoxy-5-nitro- may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for better temperature regulation and efficient handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzenamine, N,N-diethyl-2-methoxy-5-nitro- can undergo oxidation reactions, typically resulting in the formation of nitroso or nitro derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride (SnCl2) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the methoxy group with other nucleophiles.
Scientific Research Applications
Benzenamine, N,N-diethyl-2-methoxy-5-nitro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-diethyl-2-methoxy-5-nitro- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy and diethylamino groups can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-2-methoxy-5-nitro-: Similar structure but with dimethyl groups instead of diethyl groups.
Benzenamine, N,N-diethyl-2-methoxy-4-nitro-: Similar structure but with the nitro group at the 4-position instead of the 5-position.
Benzenamine, N,N-diethyl-2-methoxy-3-nitro-: Similar structure but with the nitro group at the 3-position instead of the 5-position.
Uniqueness
Benzenamine, N,N-diethyl-2-methoxy-5-nitro- is unique due to the specific positioning of the methoxy and nitro groups on the benzene ring, which can influence its chemical reactivity and interaction with biological targets. The presence of diethyl groups also affects its solubility and overall chemical properties compared to its dimethyl counterparts.
Properties
CAS No. |
4513-19-3 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N,N-diethyl-2-methoxy-5-nitroaniline |
InChI |
InChI=1S/C11H16N2O3/c1-4-12(5-2)10-8-9(13(14)15)6-7-11(10)16-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
VKWWGWYGBUWOOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















